3-Ethynyl-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid
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Overview
Description
3-Ethynyl-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of an ethynyl group, a ketone group, and a carboxylic acid group attached to a dihydronaphthalene ring system. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the transition metal-promoted insertion of carbonyl compounds into carbon-carbon triple bonds, leading to the formation of dihydronaphthalene derivatives . Another approach involves the oxidation of diethyl α-benzylmalonate in the presence of alkynes, which results in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The ethynyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
3-Ethynyl-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethynyl-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The ketone and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: This compound shares a similar dihydronaphthalene ring system but differs in the position and type of functional groups.
Ethynyl-3-hydroxyquinoline-4-carboxylic acids: These compounds contain an ethynyl group and a carboxylic acid group but differ in the position of the hydroxyl group.
Uniqueness
3-Ethynyl-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid is unique due to the presence of the ethynyl group at the 3-position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
63478-47-7 |
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Molecular Formula |
C13H8O3 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
3-ethynyl-1-oxo-4H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H8O3/c1-2-8-7-9-5-3-4-6-10(9)12(14)11(8)13(15)16/h1,3-6H,7H2,(H,15,16) |
InChI Key |
JHECYXDCBCMMSU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C(=O)C2=CC=CC=C2C1)C(=O)O |
Origin of Product |
United States |
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